CNQX disodium

Vue d'ensemble

Description

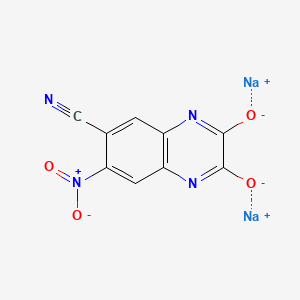

CNQX disodium, chemically known as 6-cyano-7-nitroquinoxaline-2,3-dione disodium, is a potent and selective antagonist of the AMPA and kainate receptors. These receptors are types of ionotropic glutamate receptors involved in excitatory neurotransmission in the central nervous system. This compound is widely used in neuroscience research to study synaptic transmission and neuroprotection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CNQX disodium involves the nitration of quinoxaline derivatives followed by cyanation. The general synthetic route includes:

Nitration: Quinoxaline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

Cyanation: The nitrated quinoxaline is then treated with a cyanating agent such as sodium cyanide to introduce the cyano group at the 6-position.

Formation of Disodium Salt: The final step involves the conversion of the quinoxaline derivative to its disodium salt form by reacting with sodium hydroxide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro or cyano groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products:

Oxidation Products: Various oxidized quinoxaline derivatives.

Reduction Products: Aminoquinoxaline derivatives.

Substitution Products: Quinoxaline derivatives with substituted functional groups

Applications De Recherche Scientifique

Neuroscience Research

CNQX disodium is extensively used in neuroscience to investigate synaptic mechanisms:

- Synaptic Transmission Studies: CNQX effectively abolishes glutamatergic synaptic currents, making it a valuable tool for studying the role of AMPA receptors in synaptic transmission. For instance, it has been shown to block both fast AMPA-mediated and slow kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in rat spinal cord neurons .

- Electrophysiological Experiments: In whole-cell patch-clamp recordings, CNQX has demonstrated its ability to inhibit monosynaptic responses in dorsal horn neurons, indicating its role in nociceptive signaling .

Neuroprotection

Research indicates that CNQX exhibits neuroprotective properties:

- Ischemia Models: CNQX has been shown to protect neurons from ischemic damage by inhibiting excessive glutamate release, which can lead to excitotoxicity. This makes it a potential candidate for therapeutic strategies against stroke and other ischemic conditions .

- Seizure Activity Modulation: In models of epilepsy, CNQX has been effective in reducing seizure-like activity in hippocampal neurons, highlighting its potential use in seizure management .

Pain Research

CNQX's role in pain modulation is noteworthy:

- Analgesic Synergy: Studies have demonstrated that CNQX can enhance the analgesic effects of lidocaine on somatic and visceral pain at the spinal level, suggesting its utility in pain management protocols .

- GABA Receptor Isolation: By isolating GABA_A receptor-mediated spontaneous inhibitory postsynaptic currents, CNQX aids in understanding the balance between excitatory and inhibitory signaling in pain pathways .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Neuroscience | Synaptic transmission studies | Blocks AMPA/kainate receptor-mediated EPSCs |

| Neuroprotection | Ischemia models | Protects neurons from excitotoxicity |

| Pain Research | Analgesic synergy with lidocaine | Enhances analgesic effects at spinal level |

| GABA Isolation | Isolates GABA_A receptor-mediated currents | Aids understanding of excitatory vs inhibitory balance |

Case Studies

- Muqeem et al. (2018) : This study utilized CNQX to explore its effects on glutamatergic synaptic transmission in rat dorsal horn neurons. The results indicated that CNQX effectively inhibited both evoked and spontaneous EPSCs, underscoring its role in nociceptive signaling .

- He et al. (2020) : In a behavioral study involving stress-induced anhedonia-like behavior in mice, CNQX was administered to assess its impact on neurochemical pathways involved in mood regulation. The findings suggested that CNQX could modulate neurotransmitter systems relevant to stress responses .

- King et al. (1992) : This investigation focused on the antagonistic effects of CNQX on synaptic potentials within the rat spinal cord. The study provided insights into how CNQX can be used to dissect the contributions of different glutamate receptors during synaptic transmission .

Mécanisme D'action

CNQX disodium exerts its effects by competitively binding to the AMPA and kainate receptors, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium and sodium ions, reducing neuronal excitability and protecting neurons from excitotoxic damage. The molecular targets include the AMPA and kainate receptor subunits, and the pathways involved are primarily related to synaptic transmission and plasticity .

Comparaison Avec Des Composés Similaires

NBQX: Another AMPA receptor antagonist with similar properties but different chemical structure.

GYKI 52466: A non-competitive AMPA receptor antagonist.

DNQX: A quinoxaline derivative similar to CNQX but with different receptor affinity

Uniqueness of CNQX Disodium: this compound is unique due to its high water solubility and potent antagonistic effects on both AMPA and kainate receptors. Its ability to selectively block these receptors makes it a valuable tool in neuroscience research for studying excitatory neurotransmission and neuroprotection .

Propriétés

IUPAC Name |

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDPGRZKUGDG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2N4Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.